

Erysotrine and its N-oxide Derivatives: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Erysotrine*

Cat. No.: *B056808*

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Abstract

Erysotrine and its N-oxide derivatives, belonging to the Erythrina alkaloids, represent a promising class of natural compounds with significant pharmacological potential. Isolated primarily from the flowers and other parts of Erythrina species, these tetracyclic spiroamine alkaloids have demonstrated a range of biological activities, most notably as antagonists of nicotinic acetylcholine receptors (nAChRs) and as modulators of inflammatory pathways. This technical guide provides an in-depth overview of the current scientific knowledge on **erysotrine** and its N-oxide derivatives, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their isolation, synthesis, and biological evaluation are provided, along with a comprehensive summary of available quantitative data to facilitate further research and drug development efforts.

Introduction

The genus Erythrina, comprising over 100 species of flowering plants in the legume family (Fabaceae), is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the Erythrina alkaloids are particularly noteworthy for their characteristic tetracyclic spiroamine skeleton and their potent pharmacological effects, which include curare-like, sedative, hypotensive, and neuromuscular blocking activities.[1] **Erysotrine** is a prominent member of this alkaloid family, and its N-oxide derivative has also been identified as a naturally occurring compound.[2]

Recent research has highlighted the potential of these compounds in modulating key physiological and pathological processes, particularly within the central nervous system and the inflammatory response. Their interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission, positions them as valuable tools for neuroscience research and as potential leads for the development of novel therapeutics for neurological and inflammatory disorders. This guide aims to consolidate the existing technical information on **erysotrine** and its N-oxide derivatives to support ongoing and future research in this area.

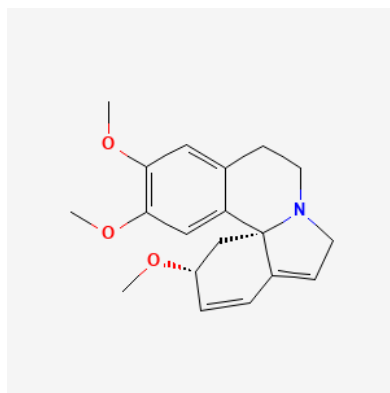
Chemical Properties and Structure

Erysotrine and its N-oxide derivative share the fundamental erythrinan skeleton. The key structural features and physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Erysotrine** and **Erysotrine** N-oxide

Property	Erysotrine	Erysotrine N-oxide
Molecular Formula	C ₁₉ H ₂₃ NO ₃	C ₁₉ H ₂₃ NO ₄
Molecular Weight	313.39 g/mol [3]	329.39 g/mol

Chemical Structure



(Structure not readily available in public databases)

IUPAC Name	(2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline	Not available
CAS Number	27740-43-8	Not available
Appearance	Crystalline solid	Oily substance[2]
Solubility	Soluble in organic solvents like chloroform and methanol.	More water-soluble than erysotrine.[2]

Biological Activities and Mechanism of Action

The primary biological targets of **erysotrine** and related Erythrina alkaloids are nicotinic acetylcholine receptors. These compounds generally act as competitive antagonists, with varying selectivity for different nAChR subtypes.

Nicotinic Acetylcholine Receptor Antagonism

Erythrina alkaloids are known to be potent inhibitors of neuronal nAChRs, particularly the $\alpha 4\beta 2$ subtype, which is highly expressed in the central nervous system. This antagonistic activity is believed to underlie many of their observed CNS effects, including anxiolytic and anticonvulsant properties.

Table 2: Quantitative Data on the Inhibition of Nicotinic Acetylcholine Receptors by **Erysotrine** and Related Erythrina Alkaloids

Compound	Receptor Subtype	Assay Type	IC ₅₀ Value	Reference
Erysotrine	α4β2	Inhibition of ACh-evoked currents	0.37 μM	[4]
α7	Inhibition of ACh-evoked currents	17 μM	[4]	
Erysodine	α4β2	Inhibition of [3H]cytisine binding	Potent	[1]
Muscle-type	Inhibition of [125I]α-bungarotoxin binding	Less potent	[1]	
(+)-Erythravine	α7	Inhibition of ACh-activated currents	6 μM	[4]
α4β2	Inhibition of ACh-activated currents	13 nM	[4]	
(+)-11α-Hydroxyerythravine	α7	Inhibition of ACh-activated currents	5 μM	[4]
α4β2	Inhibition of ACh-activated currents	4 nM	[4]	

Note: The data for erysodine, (+)-erythravine, and (+)-11α-hydroxyerythravine are included for comparative purposes due to their structural similarity to **erysotrine** and the availability of more extensive data.

The potent inhibition of the $\alpha 4\beta 2$ nAChR by **erysotrine** and its analogs suggests that these compounds could be valuable probes for studying the physiological roles of this receptor subtype and may serve as scaffolds for the development of drugs targeting nicotine addiction, anxiety, and other neurological disorders.

Anti-inflammatory Activity

Emerging evidence suggests that **erysotrine** and its N-oxide derivative possess significant anti-inflammatory properties. This activity is thought to be mediated, at least in part, through the modulation of the cholinergic anti-inflammatory pathway and the inhibition of key pro-inflammatory signaling cascades.

An extract of *Erythrina mulungu*, containing **erysotrine** and **erysotrine**-N-oxide as major components, has been shown to reduce the levels of the pro-inflammatory cytokines IL-4 and IL-5 in an animal model of asthma. This effect is potentially linked to the interaction of these alkaloids with $\alpha 7$ nAChRs, which are key components of the cholinergic anti-inflammatory pathway. Activation of this pathway can lead to the inhibition of pro-inflammatory cytokine release.

Furthermore, *Erythrina* alkaloids have been implicated in the inhibition of the NF- κ B and MAPK signaling pathways, which are central to the inflammatory response.

Table 3: Quantitative Data on the Anti-inflammatory Effects of *Erythrina* Extracts

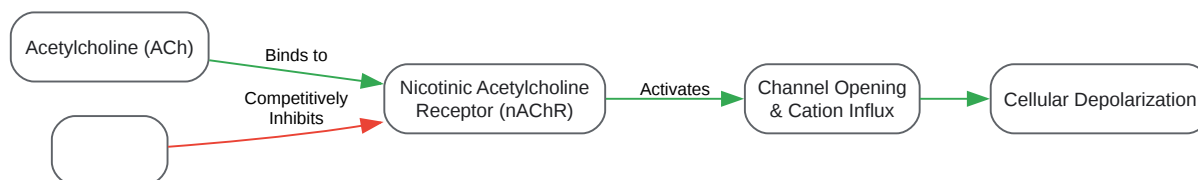
Extract/Compound	Assay Type	Target/Marker	IC ₅₀ Value	Reference
Ethanollic extract of <i>Erythrina variegata</i> bark	Nitric Oxide Production Inhibition (LPS-stimulated RAW 264.7 cells)	Nitric Oxide (NO)	47.1 ± 0.21 μ g/ml	
COX-2 Inhibition	Prostaglandin E2 (PGE2)	9.27 ± 0.72 μ g/ml		

Note: Data for a related *Erythrina* species extract is provided as a reference for the potential anti-inflammatory activity and for protocol guidance, as specific IC₅₀ values for pure **erysotrine** and its N-oxide are not currently available.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling

The binding of **erysotrine** to nAChRs competitively inhibits the binding of the endogenous agonist, acetylcholine (ACh). This blocks the conformational change required for ion channel opening, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization.

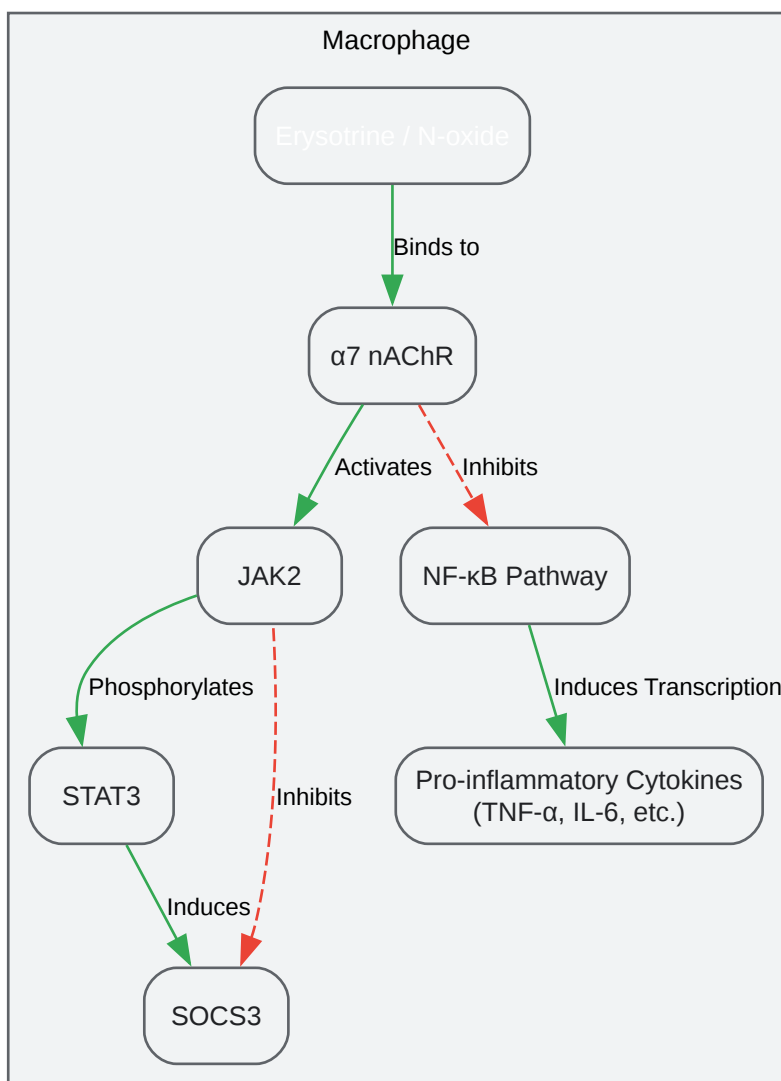


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Diagram 1: Competitive antagonism of nAChRs by **Erysotrine**.

Cholinergic Anti-inflammatory Pathway

The proposed involvement of **erysotrine** in the cholinergic anti-inflammatory pathway suggests an interaction with $\alpha 7$ nAChRs on immune cells, such as macrophages. This interaction can lead to the inhibition of pro-inflammatory cytokine production through the modulation of downstream signaling pathways like NF- κ B.

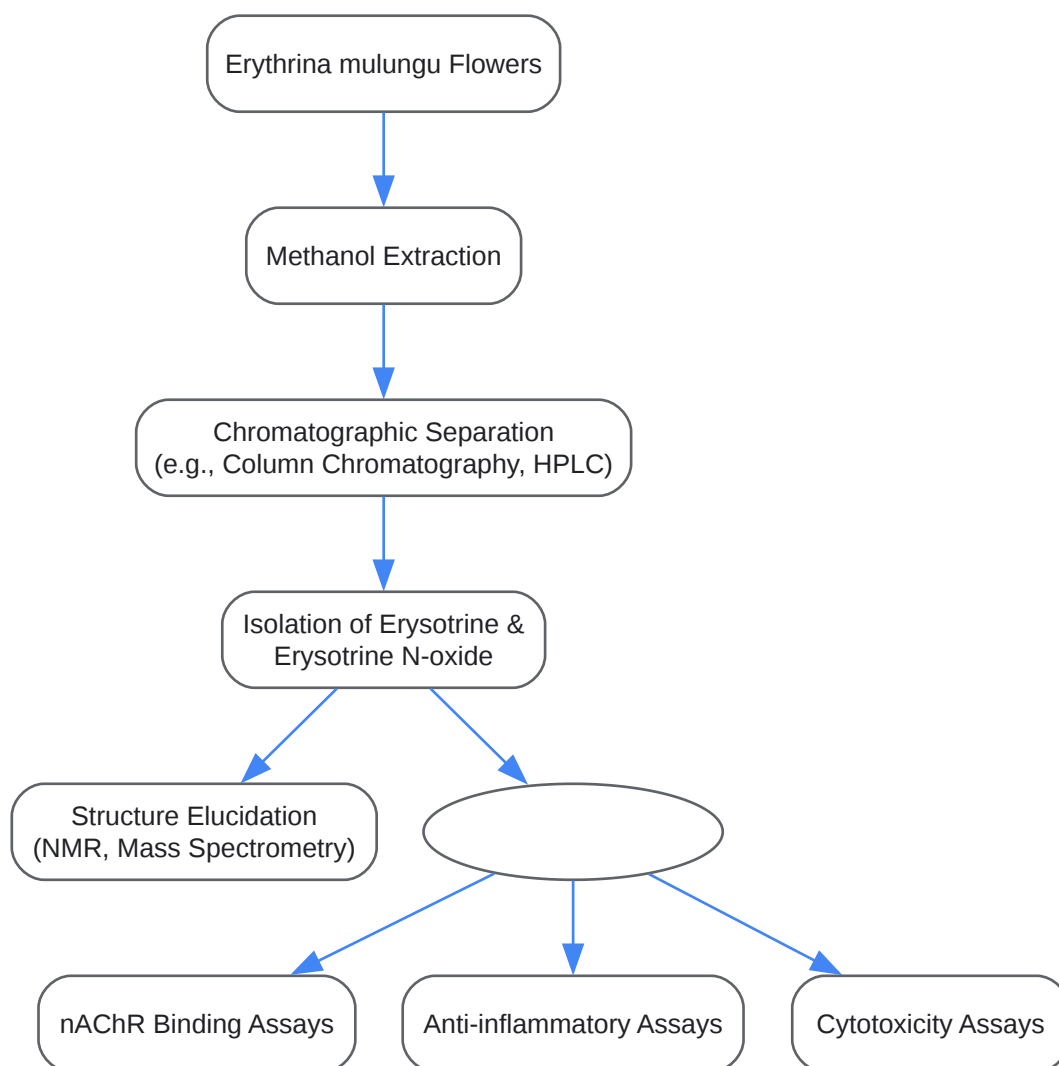


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Diagram 2: Proposed modulation of the cholinergic anti-inflammatory pathway.

Experimental Workflow for Isolation and Analysis

The general workflow for the isolation and biological evaluation of **erysoitrine** and its N-oxide derivative is depicted below.



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Diagram 3: General workflow for isolation and biological evaluation.

Experimental Protocols

Isolation of Erysotrine and Erysotrine N-oxide from Erythrina mulungu Flowers

This protocol is adapted from the work of Sarragiotto et al. (1981).[2]

Materials:

- Fresh or dried flowers of Erythrina mulungu

- Methanol
- Chloroform
- Aqueous HCl (e.g., 2M)
- Aqueous NaOH or NH₄OH (e.g., 2M)
- Silica gel for column chromatography
- Solvent systems for chromatography (e.g., gradients of chloroform and methanol)
- Thin-layer chromatography (TLC) plates and developing chambers
- Rotary evaporator

Procedure:

- Extraction: Macerate the powdered flower material with methanol at room temperature for an extended period (e.g., 48-72 hours). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
- Acid-Base Partitioning:
 - Suspend the crude extract in dilute aqueous HCl.
 - Wash the acidic solution with chloroform to remove non-basic compounds.
 - Basify the aqueous layer with NaOH or NH₄OH to a pH of approximately 9-10.
 - Extract the liberated alkaloids with chloroform.
 - Dry the combined chloroform extracts over anhydrous sodium sulfate and concentrate to yield the crude alkaloid fraction.
- Chromatographic Separation:
 - Subject the crude alkaloid fraction to column chromatography on silica gel.

- Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
- Collect fractions and monitor their composition by TLC.
- Combine fractions containing compounds with similar R_f values.
- Purification: Further purify the fractions containing **erysotrine** and **erysotrine** N-oxide by repeated column chromatography or by preparative HPLC to obtain the pure compounds. **Erysotrine** N-oxide, being more polar, will typically elute later than **erysotrine**.

Partial Synthesis of Erysotrine N-oxide from Erysotrine

This method is based on the oxidation of the tertiary amine of **erysotrine**.^[2]

Materials:

- **Erysotrine**
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM) or chloroform
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate
- TLC plates

Procedure:

- Reaction Setup: Dissolve **erysotrine** in anhydrous DCM or chloroform in a round-bottom flask.
- Oxidation: Cool the solution in an ice bath. Add a solution of m-CPBA (approximately 1.1 equivalents) in the same solvent dropwise to the **erysotrine** solution while stirring.
- Reaction Monitoring: Monitor the progress of the reaction by TLC. The N-oxide product will have a lower R_f value (be more polar) than the starting **erysotrine**.

- Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO_3 solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude **erysotrine** N-oxide.
- Purification: Purify the crude product by column chromatography on silica gel if necessary.

Nicotinic Acetylcholine Receptor Binding Assay (Competitive Inhibition)

This is a general protocol that can be adapted for testing **erysotrine** and its derivatives.

Materials:

- Membrane preparations from cells expressing the nAChR subtype of interest (e.g., $\alpha 4\beta 2$ or $\alpha 7$)
- A suitable radioligand (e.g., [^3H]epibatidine for $\alpha 4\beta 2$, [^{125}I] α -bungarotoxin for $\alpha 7$)
- **Erysotrine** or **erysotrine** N-oxide (test compound)
- A known nAChR ligand for determining non-specific binding (e.g., nicotine)
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4)
- 96-well filter plates
- Scintillation cocktail and a scintillation counter

Procedure:

- Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
 - Total Binding: Membrane preparation + radioligand.

- Non-specific Binding: Membrane preparation + radioligand + a high concentration of the non-specific binding ligand.
- Competition: Membrane preparation + radioligand + serial dilutions of the test compound.
- Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of the wells through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.
- Quantification: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol is based on the measurement of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- DMEM medium supplemented with 10% FBS
- Lipopolysaccharide (LPS)
- **Erysotrine** or **erysotrine** N-oxide
- Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

- Sodium nitrite standard solution
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (untreated cells) and LPS-only wells.
- Griess Assay:
 - Collect the cell culture supernatant.
 - In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).
 - Incubate at room temperature for 10-15 minutes.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Determine the percentage of inhibition of NO production by the test compound and calculate the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic reduction of MTT by viable cells.

Materials:

- A suitable cell line (e.g., HEK293, HepG2)
- Complete culture medium

- **Erysotrine** or **erysotrine** N-oxide
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
- Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Pharmacokinetics and Cytotoxicity

Pharmacokinetics

Limited data is available on the pharmacokinetic properties of **erysotrine** and its N-oxide derivative. However, a study on the related alkaloid, erythraline, provides some insight into the likely pharmacokinetic profile of this class of compounds.

Table 4: Pharmacokinetic Parameters of Erythraline in Rats (Intravenous Administration)

Parameter	Value
Dose	1 mg/kg
Elimination Half-life ($t_{1/2}$)	44.2 min
Total Clearance (CL)	42.1 ml/min/kg
Volume of Distribution (Vd)	2085 ml/kg

These data suggest that erythraline has a relatively short half-life and is rapidly cleared from the body. Further studies are needed to determine the pharmacokinetic profiles of **erysotrine** and **erysotrine** N-oxide, including their oral bioavailability, metabolism, and excretion.

Cytotoxicity

There is a lack of specific cytotoxicity data (e.g., CC_{50} values) for pure **erysotrine** and **erysotrine** N-oxide in the published literature. In vitro metabolism studies of erythraline, a related alkaloid, showed no significant cytotoxic activity against several cancer cell lines (HL-60, SF-295, and OVCAR-8) in an MTT assay. An extract from *Erythrina lithosperma* leaves was considered safe at lower concentrations in a cytotoxicity test against Vero cell lines. However, comprehensive cytotoxicity profiling of **erysotrine** and its N-oxide is essential for evaluating their therapeutic potential.

Conclusion and Future Directions

Erysotrine and its N-oxide derivatives are fascinating natural products with well-defined activity at nicotinic acetylcholine receptors and emerging anti-inflammatory properties. The available data, particularly the potent inhibition of the $\alpha 4\beta 2$ nAChR by **erysotrine**, underscores their potential as lead compounds for the development of novel therapeutics for a range of disorders.

However, several knowledge gaps remain. Future research should focus on:

- Quantitative Structure-Activity Relationships (QSAR): A systematic investigation of the relationship between the chemical structure of **erysotrine** derivatives and their biological activity at different nAChR subtypes and in inflammatory pathways.

- Pharmacokinetics and Metabolism: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of **erysotrine** and its N-oxide.
- In Vivo Efficacy: Preclinical studies in relevant animal models to evaluate the therapeutic efficacy of these compounds for conditions such as anxiety, nicotine addiction, and inflammatory diseases.
- Safety and Toxicity: Thorough toxicological evaluation to establish the safety profile of these compounds.
- Mechanism of Anti-inflammatory Action: Further elucidation of the precise molecular mechanisms underlying the anti-inflammatory effects of **erysotrine** and its N-oxide, including their role in the cholinergic anti-inflammatory pathway and their effects on NF- κ B and MAPK signaling.

By addressing these research questions, the full therapeutic potential of **erysotrine** and its N-oxide derivatives can be unlocked, paving the way for the development of new and effective medicines.

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